Phosphate d'histamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

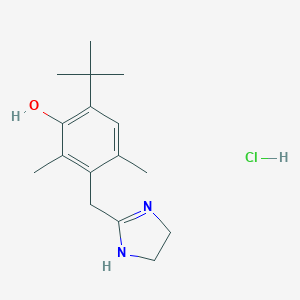

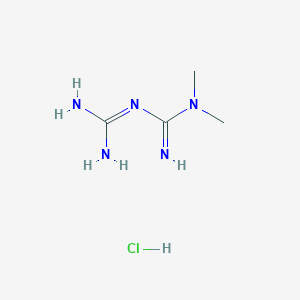

Histamine Phosphate is a chemical compound with the molecular formula

C5H9N3⋅2H3PO4

and a molecular weight of 307.14 g/mol . It is a phosphate salt of histamine, a biogenic amine involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter . Histamine Phosphate is commonly used in medical and research settings, particularly in allergy testing and as a vasodilator .Applications De Recherche Scientifique

Histamine Phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving biogenic amines.

Biology: Plays a crucial role in studying immune responses, particularly in allergy testing and histamine receptor studies.

Medicine: Utilized in diagnostic tests for allergies and as a positive control in skin testing. It is also used in research on vasodilation and neurotransmission.

Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.

Mécanisme D'action

Target of Action

Histamine phosphate primarily targets the H1 and H2 receptors . These receptors are G-protein coupled receptors, which are involved in various physiological processes including neurotransmission, immune response, nutrition, and cell growth and differentiation .

Biochemical Pathways

Histamine phosphate is involved in various biochemical pathways. It is produced by the enzymatic decarboxylation of the essential amino acid histidine . Histamine metabolism shares metabolites and enzymatic activities with the metabolic pathways of other biogenic amines .

Pharmacokinetics

It is known that histamine is a biogenic amine, which is easily soluble in cold water, hot water, and ethanol . This suggests that it may have good bioavailability.

Result of Action

The activation of H1 and H2 receptors by histamine phosphate leads to various physiological effects. It stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . This action is probably due mainly to a direct action on parietal and chief gland cells . In addition, histamine phosphate increases the permeability of the capillaries to white blood cells and some proteins, allowing them to engage pathogens in the infected tissues .

Action Environment

The action of histamine phosphate can be influenced by various environmental factors. For instance, the presence of other biogenic amines can affect the action of histamine phosphate . Furthermore, the expression and signaling pathways of the H1 and H2 receptors are tissue-specific , which means that the action of histamine phosphate can vary depending on the tissue environment.

Analyse Biochimique

Biochemical Properties

Histamine phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its effects are mediated by at least four different G-protein coupled receptors, which expression and signaling pathways are tissue-specific . Histamine is known to be versatile in binding due to its Coulombic (able to carry a charge), conformational, and flexible properties .

Cellular Effects

Histamine phosphate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, histamine boosts blood flow in the area of your body the allergen affected, causing inflammation, which lets other chemicals from your immune system step in to do repair work .

Molecular Mechanism

Histamine phosphate exerts its effects at the molecular level through various mechanisms. It acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1- and H2-receptors . This action may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity .

Temporal Effects in Laboratory Settings

The effects of histamine phosphate change over time in laboratory settings. For instance, the temporal behavior of histamine in the extracellular space over 30 seconds has been well predicted in experiments . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of histamine phosphate vary with different dosages in animal models. For instance, in animal studies, pregnant animals were given this medication and had some babies born with problems . No well-controlled studies have been done in humans.

Metabolic Pathways

Histamine phosphate is involved in several metabolic pathways. It is synthesized from the essential amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC) . Histamine metabolism shares metabolites (pyridoxal 5-phosphate, PLP, and S-adenosine methionine, SAM), enzymatic activities (diamine oxidase, DAO, monoamine oxidase, MAO, aldehyde dehydrogenase, and transglutaminase 2) and membrane transporters with the metabolic pathways of other biogenic amines .

Transport and Distribution

Histamine phosphate is transported and distributed within cells and tissues. Several studies on in vitro astrocytic histamine transport have indicated the contribution of organic cation transporter 3 (OCT3) and plasma membrane monoamine transporter (PMAT) in histamine uptake .

Subcellular Localization

Histamine phosphate has been reported to localize in the nucleus of cells . This nuclear localization pattern of histamine receptor 2 (H2R) has been previously unrecognized .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Histamine Phosphate can be synthesized by reacting histamine with phosphoric acid. The reaction typically involves dissolving histamine in water and then adding phosphoric acid under controlled conditions to form the phosphate salt. The reaction is usually carried out at room temperature and monitored to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of Histamine Phosphate involves large-scale synthesis using similar principles. The process includes the purification of histamine, precise addition of phosphoric acid, and crystallization of the product. The final product is then dried and packaged under sterile conditions to ensure its stability and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Histamine Phosphate undergoes various chemical reactions, including:

Oxidation: Histamine can be oxidized to form imidazole acetaldehyde.

Reduction: Reduction reactions are less common but can involve the reduction of the imidazole ring.

Substitution: Histamine can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reactions: Typically involve halogenating agents or acylating agents under mild conditions.

Major Products:

Oxidation: Imidazole acetaldehyde.

Reduction: Reduced forms of histamine derivatives.

Substitution: Various substituted histamine derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Histamine Phosphate can be compared with other histamine derivatives and related compounds:

Histamine Hydrochloride: Another salt form of histamine, used similarly in medical and research applications.

Histamine Base: The free base form of histamine, used in various biochemical studies.

Methylhistamine: A methylated derivative of histamine, used in research on histamine metabolism and function.

Uniqueness: Histamine Phosphate is unique due to its specific use in allergy testing and its role as a vasodilator. Its phosphate salt form provides stability and solubility advantages over other histamine derivatives .

Propriétés

Numéro CAS |

51-74-1 |

|---|---|

Formule moléculaire |

C5H12N3O4P |

Poids moléculaire |

209.14 g/mol |

Nom IUPAC |

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid |

InChI |

InChI=1S/C5H9N3.H3O4P/c6-2-1-5-3-7-4-8-5;1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);(H3,1,2,3,4) |

Clé InChI |

ICXZPFDAWSIMGB-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CCN.OP(=O)(O)O.OP(=O)(O)O |

SMILES canonique |

C1=C(NC=N1)CCN.OP(=O)(O)O |

Key on ui other cas no. |

51-74-1 |

Synonymes |

histamine acid phosphate histamine diphosphate histamine phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.